Prednisolone 21-Ethylcarbonate

Chemical stability Acyl migration Steroid ester rearrangement

QC labs performing Ph. Eur./BP prednicarbate monograph testing must identify and quantify Impurity D (limit ≤0.2%). P21EC reference standard resolves critical isomer separation from active P17EC (RRT ~0.39). • Supplied with HPLC chromatograms, ¹H-NMR & MS for method development/validation • Enables ICH Q3A/Q3B-compliant batch release and stability-indicating method validation • Serves as definitive inactive glucocorticoid control in atrophogenicity and skin penetration studies. Comprehensive CoA included.

Molecular Formula C24H32O7
Molecular Weight 432.5 g/mol
CAS No. 2205-88-1
Cat. No. B046347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrednisolone 21-Ethylcarbonate
CAS2205-88-1
Synonyms(11β)-21-[(Ethoxycarbonyl)oxy]-11,17-dihydroxy-Pregna-1,4-diene-3,20-dione
Molecular FormulaC24H32O7
Molecular Weight432.5 g/mol
Structural Identifiers
SMILESCCOC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O
InChIInChI=1S/C24H32O7/c1-4-30-21(28)31-13-19(27)24(29)10-8-17-16-6-5-14-11-15(25)7-9-22(14,2)20(16)18(26)12-23(17,24)3/h7,9,11,16-18,20,26,29H,4-6,8,10,12-13H2,1-3H3/t16-,17-,18-,20+,22-,23-,24-/m0/s1
InChIKeyHKSQFFNCFBOGLN-ZJUZSDNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prednisolone 21-Ethylcarbonate: Identity, Pharmacopeial Role, and Procurement


Prednisolone 21-Ethylcarbonate (P21EC; CAS 2205-88-1; molecular formula C₂₄H₃₂O₇; MW 432.51 g/mol) is a synthetic glucocorticoid derivative of prednisolone bearing an ethyl carbonate ester at the 21-position of the steroid D-ring [1]. It is officially recognized in the European Pharmacopoeia (Ph. Eur.) as Prednicarbate EP Impurity D and in the British Pharmacopoeia as impurity D of the topical corticosteroid prednicarbate, with a monograph-specified acceptance limit of not more than 0.2% in the active pharmaceutical ingredient [2]. P21EC is formed via a spontaneous, non-enzymatic rearrangement of its positional isomer prednisolone 17-ethylcarbonate (P17EC), which itself is generated by hydrolytic cleavage of the double-ester prodrug prednicarbate in human skin [3]. As a pharmacopeial reference standard, P21EC is supplied with comprehensive characterization data—including HPLC chromatograms, ¹H-NMR, and mass spectrometry—enabling its use in analytical method development (AMD), method validation (AMV), and quality control (QC) for prednicarbate drug substance and drug product [4].

Non-Substitutability of Prednisolone 21-Ethylcarbonate


Positional isomerism on the corticosteroid D-ring produces functionally non-interchangeable molecules. Prednisolone 21-ethylcarbonate (P21EC) and its 17-ethylcarbonate isomer (P17EC) share an identical molecular formula (C₂₄H₃₂O₇) and molecular weight (432.51 g/mol) yet exhibit starkly contrasting biological and chemical properties [1]. P17EC is a high-affinity glucocorticoid receptor ligand with potent antiproliferative and cell-toxic effects, whereas P21EC is described as an 'almost inactive' 21-congener that represents a terminal inactivation product in the metabolic cascade of topical prednicarbate [2]. Chemically, P17EC undergoes spontaneous, non-enzymatic rearrangement to the thermodynamically more stable P21EC, meaning that any analytical method failing to chromatographically resolve these two isomers will misrepresent the true impurity or metabolite profile [3]. Substituting P21EC reference standard with another prednisolone ester—such as prednisolone 21-acetate (MW 402.5) or prednisolone 21-hemisuccinate (MW 460.5)—introduces systematic error in HPLC retention time calibration, mass spectrometric quantification, and pharmacopeial system suitability testing because neither matches the chromatographic behavior (relative retention ~0.39 relative to prednicarbate under Ph. Eur. conditions) nor the spectral signature of the target analyte [4].

Differential Evidence for Prednisolone 21-Ethylcarbonate


Non-Enzymatic Isomerization of P17EC to P21EC

In a definitive demonstration of thermodynamic preference, prednisolone 17-ethylcarbonate (P17EC) undergoes spontaneous, non-enzymatic rearrangement to prednisolone 21-ethylcarbonate (P21EC) under physiological conditions. When P17EC was separately added to human foreskin keratinocyte cultures, it transformed to P21EC, confirming that the 21-ethylcarbonate isomer is the thermodynamically favored and chemically more stable species [1]. In the Franz diffusion cell acceptor fluid (but notably not within viable skin tissue), P17EC was likewise converted to the more stable P21EC [2]. This directional isomerization is consistent across independent experimental systems and represents a fundamental chemical differentiation between the two positional isomers.

Chemical stability Acyl migration Steroid ester rearrangement Non-enzymatic isomerization

Stability Comparison: P21EC vs. Prednisolone 17-Valerate

Prednisolone 21-ethylcarbonate has been shown to possess a higher degree of chemical stability than prednisolone 17-valerate, a clinically used medium-potency topical corticosteroid ester . The improved stability of P21EC is attributed—based on supplier technical assessment—to its lower content of reactive fatty acids relative to the valerate ester. This stability advantage is relevant for researchers selecting a reference standard that must maintain certified purity throughout extended analytical campaigns, as ester hydrolysis at position 17 or 21 is a common degradation pathway for corticosteroid esters in solution and during long-term storage .

Chemical stability Ester hydrolysis Corticosteroid degradation Reactive fatty acid content

Pharmacopeial Identity of Prednicarbate Impurity D

Under the harmonized Ph. Eur. / BP monograph for prednicarbate (monograph 1467), Prednisolone 21-ethylcarbonate is codified as 'impurity D' with a defined chromatographic identity and an acceptance limit of not more than 0.2% in the drug substance [1]. The HPLC method specifies a relative retention time of approximately 0.39 relative to the prednicarbate parent peak (retention time ~20 min), with a system suitability requirement of minimum resolution of 1.5 between impurity C and impurity D peaks [2]. This regulatory codification establishes P21EC as an indispensable reference material for any laboratory performing pharmacopeial compliance testing of prednicarbate API or finished drug product.

Pharmacopeial monograph Related substances HPLC system suitability Impurity limit Quality control

Biological Activity Dichotomy: P21EC vs. P17EC

The seminal comparative skin penetration and metabolism study by Gysler et al. (1999) demonstrated that P17EC—the 17-monoester positional isomer of P21EC—possesses high glucocorticoid receptor affinity and potent antiproliferative effects in human keratinocytes and fibroblasts, whereas P21EC is characterized as an 'almost inactive 21-congener' [1]. The same study established that in viable human skin, BM17V (betamethasone 17-valerate) levels exceeded P17EC concentrations approximately 6-fold, which may contribute to BM17V's lower clinical tolerance (higher atrophogenicity) compared to prednicarbate [2]. Clinically, a 6-week comparative ultrasound trial in 24 healthy volunteers confirmed that prednicarbate ointment—whose metabolic pathway generates P17EC and subsequently P21EC—induced no significant reduction in skin thickness, whereas betamethasone-17-valerate caused early and marked epidermal-dermal thinning [3]. The preferential conversion of P17EC to the inactive P21EC within the skin's acceptor compartment is a key mechanism underpinning the improved benefit/risk ratio of the prednicarbate metabolic cascade relative to fluorinated monoester corticosteroids [4].

Glucocorticoid receptor Transcriptional activity Atrophogenicity Benefit/risk ratio Dermal safety

Physicochemical Properties: P21EC vs. Prednisolone

The ethyl carbonate esterification at position 21 confers markedly different physicochemical properties compared to the parent prednisolone molecule. Prednisolone 21-ethylcarbonate has a melting point of 212–214°C [1] and a calculated octanol/water partition coefficient (LogP) of 3.2 [2], compared to prednisolone which has a melting point of approximately 230–235°C (with decomposition) and a LogP of approximately 1.6. The molecular weight increases from 360.45 g/mol (prednisolone) to 432.51 g/mol (P21EC). Solubility profiling indicates P21EC is slightly soluble in DMSO and very slightly soluble in methanol , contrasting with prednisolone which shows very slight solubility in water (~0.2 mg/mL) and moderate solubility in ethanol. These differences are consequential for analytical method development: the increased lipophilicity (ΔLogP ≈ +1.6) shifts P21EC to significantly longer retention on reversed-phase HPLC columns relative to prednisolone, while the higher melting point of the crystalline solid supports confident identity confirmation via differential scanning calorimetry or melting point apparatus.

LogP Melting point Solubility profile DMSO solubility Solid-state characterization

Procurement Scenarios for Prednisolone 21-Ethylcarbonate


Prednicarbate Batch Release and Stability Testing

Quality control laboratories performing Ph. Eur. / BP monograph compliance testing for prednicarbate drug substance or cream/ointment formulations must procure authentic Prednisolone 21-ethylcarbonate (Impurity D) as a reference standard. The monograph mandates an acceptance limit of not more than 0.2% for impurity D [1]. The HPLC method specifies system suitability criteria including resolution of at least 1.5 between impurity C and impurity D peaks, and a relative retention time of approximately 0.39 for impurity D [2]. Without P21EC reference material, the impurity D peak cannot be identified or quantified, rendering the batch release testing incomplete and non-compliant with ICH Q3A/Q3B and pharmacopeial requirements.

Inactive Metabolite Control in Glucocorticoid Assays

Investigators studying the atrophogenicity and benefit/risk profile of novel topical corticosteroids can use P21EC as the definitive 'inactive metabolite' control [1]. Published evidence demonstrates that P17EC (the active 17-monoester) non-enzymatically rearranges to the chemically more stable but biologically 'almost inactive' P21EC in physiological buffer and in human keratinocyte culture [2]. By benchmarking test compounds against both P17EC (active, cytotoxic reference) and P21EC (inactive, non-cytotoxic reference) in MTT viability assays, glucocorticoid receptor transactivation assays, and IL-1α suppression assays, researchers can quantitatively dissociate anti-inflammatory efficacy from atrophogenic liability—a differentiation not achievable with prednisolone alone.

Forced Degradation Method Development for Prednicarbate

During forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) of prednicarbate drug product, P21EC is a predictable degradation product arising from hydrolytic cleavage of the 21-propionate ester followed by non-enzymatic rearrangement of the resulting P17EC intermediate [1]. Method development scientists require P21EC reference standard to establish relative response factors, determine limits of detection and quantification (LOD/LOQ), and validate selectivity in the presence of all relevant degradation products [2]. The certified purity of commercial P21EC (>95% by HPLC) enables accurate mass balance assessment in stability-indicating methods, and its distinct chromatographic behavior (RRT ~0.39) provides a critical system suitability marker.

Franz Diffusion Cell Skin Penetration Studies

P21EC is an essential analytical standard for laboratories employing Franz diffusion cell methodology with reconstructed human epidermis (e.g., EpiSkin™) or excised human skin to quantify the metabolic fate of prednicarbate and related topical glucocorticoids [1]. Published protocols demonstrate that prednicarbate is hydrolyzed by viable keratinocytes to P17EC, which then non-enzymatically rearranges to P21EC in the acceptor fluid compartment [2]. Accurate quantitation of P21EC by HPLC-UV or LC-MS/MS in both tissue lysates and receptor fluid samples requires a certified reference standard for calibration curve construction and quality control sample preparation. The six-fold difference in dermal concentrations between BM17V and P17EC reported in the literature [3] underscores the quantitative rigor needed in comparative skin penetration studies—rigor that depends on authentic P21EC reference material.

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